![molecular formula C11H9F3O2 B571523 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260019-45-1](/img/structure/B571523.png)
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one , also known by its chemical formula C14H10F6O4 , is a compound with intriguing properties. It belongs to the class of chromene derivatives and exhibits a unique combination of fluorine substitution and naphthalene ring structure. Unfortunately, detailed analytical data for this compound are not available from Sigma-Aldrich .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The CF₃O group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have explored its incorporation into various pharmacophores to improve bioavailability, binding affinity, and pharmacokinetics. Potential applications include antiviral agents, kinase inhibitors, and anti-inflammatory drugs .
Polymer Chemistry
Trifluoromethoxy-substituted compounds serve as building blocks for designing novel polymers. Researchers have investigated their use in producing highly branched polyethylenes, which exhibit unique mechanical properties and thermal stability .
Materials Science
Trifluoromethoxy-containing compounds contribute to the development of functional materials. These materials find applications in organic electronics, photovoltaics, and light-emitting devices. For instance, CF₃O-substituted naphthalene derivatives have been explored as efficient organic semiconductors .
Fluorine-18 Radiolabeling
The CF₃O group is amenable to radiolabeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Incorporating ¹⁸F-CF₃O moieties into bioactive molecules allows non-invasive visualization of biological processes in vivo.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.
Biochemical Pathways
The compound potentially affects the citric acid cycle and the electron transport chain by inhibiting SDH . This inhibition disrupts the normal flow of electrons, affecting the production of ATP, the primary energy currency of the cell. The downstream effects would include a decrease in cellular energy levels, potentially leading to cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one .
properties
IUPAC Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRDJSLCCPPYKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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